molecular formula C15H12O5 B15164650 Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester CAS No. 189010-65-9

Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester

Cat. No.: B15164650
CAS No.: 189010-65-9
M. Wt: 272.25 g/mol
InChI Key: BJRHKGAIKFIDMH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester is an organic compound with the molecular formula C15H12O5. It is a derivative of benzoic acid and is characterized by the presence of a phenoxycarbonyl group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with phenyl chloroformate in the presence of a base such as pyridine, followed by methylation using methyl iodide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and phenol derivatives, which may interact with biological pathways. The phenoxycarbonyl group can also participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-phenoxy-: This compound lacks the ester group and has different reactivity and applications.

    Methyl benzoate: Similar in having a methyl ester group but lacks the phenoxycarbonyl group.

    Phenyl benzoate: Contains a phenyl ester group but differs in the position and type of ester linkage.

Uniqueness

Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester is unique due to the combination of the phenoxycarbonyl and methyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

189010-65-9

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

methyl 2-phenoxycarbonyloxybenzoate

InChI

InChI=1S/C15H12O5/c1-18-14(16)12-9-5-6-10-13(12)20-15(17)19-11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

BJRHKGAIKFIDMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2

Origin of Product

United States

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